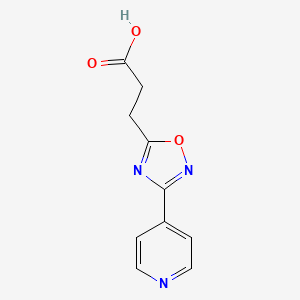

3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Descripción general

Descripción

3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a propanoic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-4-carboxylic acid hydrazide with a suitable carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid exhibit significant antitumor properties. A study demonstrated that compounds containing this oxadiazole moiety showed cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cellular proliferation pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Several studies have reported that it possesses inhibitory effects against a range of bacteria and fungi. This antimicrobial property is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Neuroprotective Effects

There is emerging evidence that this compound may offer neuroprotective benefits. Research suggests that it can mitigate oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown to improve the overall material performance, making it suitable for applications in coatings and composites .

Nanomaterials

The synthesis of nanomaterials incorporating this compound has been explored for applications in drug delivery systems. The unique properties of the oxadiazole ring enhance the stability and bioavailability of therapeutic agents encapsulated within these nanocarriers .

Analytical Chemistry

Chromatographic Applications

The compound is employed as a standard reference material in chromatographic analyses due to its well-defined structure and stability. It aids in the calibration of analytical methods used for detecting similar compounds in complex mixtures, such as biological samples or environmental matrices .

Spectroscopic Studies

Spectroscopic techniques such as NMR and IR spectroscopy have utilized this compound to elucidate structural characteristics of related compounds. Its distinct spectral features provide insights into molecular interactions and conformational dynamics in solution .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The propanoic acid group can also form ionic interactions with amino acid residues in proteins.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Pyridinyl)propanoic acid: Similar structure but lacks the oxadiazole ring.

2-Amino-3-(pyridin-4-yl)propanoic acid: Contains an amino group instead of the oxadiazole ring.

3-(2-(Pyridin-4-yl)ethyl)thio)propanoic acid: Contains a thioether linkage instead of the oxadiazole ring.

Uniqueness

The presence of the oxadiazole ring in 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature enhances its ability to participate in diverse chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications.

Actividad Biológica

3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, genotoxicity, and other relevant pharmacological effects.

- Molecular Formula : C8H8N4O3

- Molecular Weight : 192.17 g/mol

- CAS Number : 857653-92-0

Synthesis

The synthesis of this compound can be achieved through known chemical methods involving the reaction of pyridine derivatives with oxadiazole precursors. The compound is typically obtained in moderate to high yields and is characterized using spectroscopic techniques such as NMR and mass spectrometry.

Anti-inflammatory Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable anti-inflammatory effects. In vitro studies using peripheral blood mononuclear cells (PBMC) have shown that derivatives similar to this compound can modulate cytokine release. For instance:

- Cytokine Modulation : Compounds were tested for their ability to inhibit the release of pro-inflammatory cytokines such as TNF-α and IFN-γ. Results indicated a significant reduction in these cytokines at higher concentrations, suggesting potential use in treating inflammatory diseases .

| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| 3a | 44% | 100 |

| 3b | 79% | 100 |

| Control | 0% | - |

Genotoxicity Studies

In evaluating the safety profile of this compound, genotoxicity assays were performed. The Ames test revealed no mutagenic activity for the compound, indicating it does not induce mutations in bacterial DNA. However, a weak SOS response was noted in Chromotest assays, which was significantly reduced through structural modifications of the compound .

Case Studies

A recent study explored the immunomodulatory effects of various derivatives of oxadiazoles, including those related to this compound. The findings demonstrated that these compounds could enhance IL-10 production while inhibiting pro-inflammatory cytokines. This dual action suggests their potential as therapeutic agents in chronic inflammatory conditions .

Propiedades

IUPAC Name |

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-9(15)2-1-8-12-10(13-16-8)7-3-5-11-6-4-7/h3-6H,1-2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAOPUYDACUNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NOC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390211 | |

| Record name | 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328083-96-1 | |

| Record name | 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.